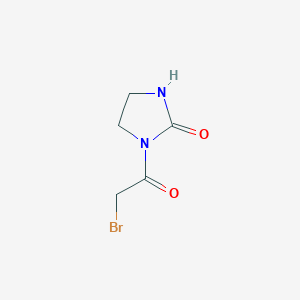

1-(2-Bromoacetyl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25578-69-2 |

|---|---|

Molecular Formula |

C5H7BrN2O2 |

Molecular Weight |

207.03 g/mol |

IUPAC Name |

1-(2-bromoacetyl)imidazolidin-2-one |

InChI |

InChI=1S/C5H7BrN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |

InChI Key |

AWKWYTREJZNWOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromoacetyl Imidazolidin 2 One and Cognate N Bromoacetyl Cyclic Ureas

Direct Acylation Strategies for Imidazolidin-2-one Core Functionalization

The most straightforward approach to synthesizing 1-(2-bromoacetyl)imidazolidin-2-one involves the direct acylation of the imidazolidin-2-one scaffold. This method focuses on the introduction of the bromoacetyl group onto one of the nitrogen atoms of the cyclic urea (B33335).

Reaction Protocols Involving Bromoacetyl Halides and Related Reagents

The N-acylation of imidazolidin-2-one and its derivatives is commonly achieved using bromoacetyl halides, such as bromoacetyl chloride or bromoacetyl bromide. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with bromoacetyl chloride can proceed without a base to afford the desired N-bromoacetylated product in high yield. arkat-usa.org In some cases, an organic base like triethylamine (B128534) or an inorganic base such as potassium carbonate is employed to facilitate the reaction. arkat-usa.orgnih.gov The choice of solvent is also crucial, with aprotic solvents like acetonitrile (B52724) and dimethylformamide being commonly used. arkat-usa.orgnih.gov

The reaction of a chiral imidazolidin-2-one with 3-chloropropanoyl chloride in hot acetonitrile serves as an example of this type of transformation, yielding the corresponding N-acyl derivative. thieme-connect.de Similarly, N-acylation of oxazolidinones and other cyclic amides can be effectively carried out using acyl chlorides in the presence of a Lewis acid or a base. thieme-connect.de

Optimization of Reaction Conditions for N-Acylation Regioselectivity

A key challenge in the acylation of unsymmetrical cyclic ureas is achieving regioselectivity, that is, controlling which of the two non-equivalent nitrogen atoms is acylated. The regioselectivity of N-acylation can be influenced by several factors, including the electronic and steric properties of the substituents on the urea, the nature of the acylating agent, and the reaction conditions. researchgate.net

For unsymmetrical thioureas, it has been observed that regioselective N-acylation tends to occur at the nitrogen atom connected to the amine with the lower pKa value. researchgate.net This principle can be extrapolated to cyclic ureas. The choice of base and solvent system can also play a pivotal role in directing the acylation to a specific nitrogen atom. For example, the use of specific catalysts or activating agents can enhance the nucleophilicity of one nitrogen over the other, thereby promoting regioselective acylation. escholarship.org Computational studies can also be employed to understand the factors governing the reaction's outcome, helping to rationalize the observed selectivity. nih.gov

Multicomponent Reaction (MCR) Approaches to Imidazolidinone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like imidazolidinone derivatives. nih.govmdpi.com

Pseudo-Multicomponent Protocols for Imidazolidin-2-one Formation

While true MCRs for the direct synthesis of this compound are not extensively documented, pseudo-multicomponent reactions provide a streamlined approach to the core structure. These reactions, which may involve the in-situ generation of intermediates, can simplify the synthetic process. For example, a pseudo-five-multicomponent reaction involving an isocyanide, a primary amine, two molecules of formaldehyde, and water has been reported for the synthesis of N,N'-substituted 4-imidazolidinones. rsc.orgconicet.gov.ar Such a strategy could potentially be adapted to incorporate a bromoacetyl functionality.

The Ugi-azide three-component reaction is another powerful tool for generating substituted heterocycles, including 1,5-disubstituted tetrazoles from a cyclic chiral imine substrate. mdpi.com This highlights the potential of MCRs in creating diverse heterocyclic scaffolds which could then be further functionalized.

Integration of Bromoacetyl Functionality in One-Pot Synthesis

Derivatization Strategies of Pre-Formed Imidazolidin-2-ones to Introduce the Bromoacetyl Group

Once the imidazolidin-2-one ring is formed, the final step is the introduction of the bromoacetyl group. This is typically achieved through an N-acylation reaction using a suitable bromoacetylating agent.

A general and effective method involves the reaction of the pre-formed imidazolidin-2-one with bromoacetyl chloride or bromoacetyl bromide in the presence of a base. A study on the synthesis of N-acyl cyclic urea derivatives demonstrated the successful synthesis of 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one. Current time information in Bangalore, IN. The reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with bromoacetyl bromide in the presence of triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) at reflux temperature afforded the desired product in high yield. Current time information in Bangalore, IN. This procedure can be adapted for the bromoacetylation of the parent imidazolidin-2-one.

General Procedure for N-Bromoacetylation:

To a solution of the imidazolidin-2-one in a dry aprotic solvent (e.g., THF, dichloromethane), a base such as triethylamine is added. The mixture is then treated with bromoacetyl chloride or bromoacetyl bromide, typically dropwise at a controlled temperature. The reaction is monitored until completion, after which standard workup and purification procedures are employed to isolate the this compound.

Table 3: Example of N-Bromoacetylation of a Substituted Imidazolidin-2-one

| Imidazolidin-2-one Derivative | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Bromoacetyl bromide | Et₃N | THF | 1 | 89 | Current time information in Bangalore, IN. |

Reactivity and Mechanistic Chemical Transformations of 1 2 Bromoacetyl Imidazolidin 2 One

Nucleophilic Substitution Reactions Involving the Alpha-Bromoacetyl Center

The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon of the bromoacetyl moiety highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of substitution reactions.

Reactivity with Amine Nucleophiles and Nitrogen-Containing Reagents

The reaction of 1-(2-bromoacetyl)imidazolidin-2-one and its derivatives with various amine nucleophiles is a well-established method for the synthesis of N-substituted cyclic ureas. arkat-usa.org The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide ion. chemguide.co.uk This reaction is a classical SN2 displacement. beilstein-journals.org

The reaction proceeds readily with a variety of secondary amines, including both aliphatic and aromatic ones, to produce α-tertiary amine derivatives in moderate to good yields. arkat-usa.org For instance, reactions with bulky secondary amines like dicyclohexylamine (B1670486) and diisopropylamine (B44863) have been shown to proceed effectively with the bromoacetyl derivative, whereas the corresponding chloroacetyl derivative is less reactive. arkat-usa.org This highlights the superior leaving group ability of bromide compared to chloride.

The scope of nitrogen-containing reagents extends beyond simple amines. Palladium-catalyzed coupling reactions with imidazolium (B1220033) salts have been utilized in amination reactions of aryl halides, demonstrating the versatility of these nitrogen-containing compounds in forming new carbon-nitrogen bonds. nih.gov Furthermore, the reaction of this compound with various nitrogen-containing substrates can lead to the formation of a wide array of nitrogen heterocycles. rsc.org

The following table summarizes the reaction of a derivative of this compound with various secondary amines:

| Amine Nucleophile | Product | Yield (%) |

| Dicyclohexylamine | 1-((6-chloropyridin-3-yl)methyl)-3-(2-(dicyclohexylamino)acetyl)imidazolidin-2-one | 49 |

| Diisopropylamine | 1-((6-chloropyridin-3-yl)methyl)-3-(2-(diisopropylamino)acetyl)imidazolidin-2-one | 63 |

| N-methylaniline | 1-((6-chloropyridin-3-yl)methyl)-3-(2-(methyl(phenyl)amino)acetyl)imidazolidin-2-one | 72 |

| Data sourced from a study on the synthesis of novel N-acyl cyclic urea (B33335) derivatives. arkat-usa.org |

Reactions with Oxygen and Sulfur Nucleophiles

The electrophilic α-bromoacetyl center of this compound also readily reacts with oxygen and sulfur nucleophiles. Sulfur nucleophiles, in particular, are known for their high nucleophilicity. msu.edu

Reactions with thiols and thiolates are effective for forming thioethers. beilstein-journals.orgchemrxiv.org The greater nucleophilicity of sulfur compared to oxygen often leads to preferential S-alkylation. msu.edu For example, the reaction with thiophenol in the presence of a base would yield the corresponding phenylthioether.

Oxygen nucleophiles, such as alcohols and phenols, can also displace the bromide ion, though they are generally less reactive than their sulfur counterparts. msu.edu The reaction of this compound with an alcohol in the presence of a non-nucleophilic base can lead to the formation of an ether.

The following table provides examples of reactions with sulfur nucleophiles:

| Nucleophile | Reagent | Product Type |

| Thiol | R-SH | Thioether |

| Thiophenolate | Ar-SNa | Aryl thioether |

| 1-Methyl-1H-imidazole-2-thiol | C4H6N2S | Heterocyclic thioether |

| This table illustrates the versatility of the bromoacetyl group in reacting with various sulfur-containing nucleophiles. chemrxiv.orgnih.gov |

Intramolecular Cyclization Pathways Initiated by the Bromoacetyl Group

The presence of both an electrophilic bromoacetyl group and a nucleophilic nitrogen atom within the imidazolidinone ring system allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Thiazolidinones)

A significant application of the reactivity of the bromoacetyl group is in the synthesis of fused thiazolidinone rings. researchgate.net This transformation typically involves a reaction with a thiourea (B124793) or a related sulfur-containing species. The initial nucleophilic attack by the sulfur atom on the α-carbon of the bromoacetyl group is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the acetyl group, leading to the formation of a five-membered thiazolidinone ring fused to the imidazolidinone core. researchgate.netresearchgate.net

The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net The synthesis of thiazolidinones and related thiazolidine (B150603) structures is of significant interest due to their prevalence in biologically active compounds. nih.govnih.gov

Regioselective Annulation and Ring-Closure Reactions

The bromoacetyl group can initiate regioselective annulation and ring-closure reactions to form various fused heterocyclic systems. nih.gov Annulation reactions involve the formation of a new ring fused to an existing ring system. sioc-journal.cn In the context of this compound, this can be achieved by reacting it with a molecule containing two nucleophilic centers.

For example, a [3+2] annulation reaction can occur where the bromoacetyl group provides a two-atom component to a three-atom component, leading to a five-membered ring. rsc.org The regioselectivity of these reactions, determining which atoms form the new bonds, is a critical aspect of the synthesis. nih.govrsc.org Intramolecular cyclization of derivatives of this compound has been shown to lead to the formation of bicyclic structures. nih.gov

Electrophilic Behavior of the Bromoacetyl Moiety in Complex Reaction Cascades

The electrophilic nature of the bromoacetyl moiety allows it to participate in complex reaction cascades, where a series of reactions occur in a single pot to build up molecular complexity. These cascades can involve a combination of nucleophilic substitutions, cyclizations, and rearrangements.

For instance, an initial nucleophilic attack on the bromoacetyl group can trigger a sequence of events leading to the formation of polycyclic systems. researchgate.net The bromoacetyl group can act as an electrophilic trigger, initiating a cascade that may involve the formation of N-acyliminium ion intermediates, which can then undergo further intramolecular reactions. researchgate.net Such cascade reactions are highly efficient as they allow for the rapid construction of complex molecules from simple starting materials. rsc.org

The electrophilic addition of bromine to alkenes is a fundamental reaction in organic synthesis, and the bromoacetyl group can be considered a carrier of this electrophilic character. sci-hub.se This inherent electrophilicity is harnessed in complex transformations to create intricate molecular architectures.

Condensation Reactions with Carbon Nucleophiles

This compound readily undergoes condensation reactions with various carbon nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism where the carbon nucleophile displaces the bromide ion. The general scheme involves the attack of a carbanion or an enolate on the α-carbon of the bromoacetyl group.

Carbonyl condensation reactions occur between two carbonyl partners through a combination of nucleophilic addition and α-substitution steps. libretexts.orgopenstax.org One reactant is transformed into a nucleophilic enolate ion, which then attacks the electrophilic carbonyl group of the second partner. libretexts.orgopenstax.org This process results in the nucleophilic partner undergoing an α-substitution reaction, while the electrophilic partner undergoes nucleophilic addition. libretexts.orgopenstax.org

The fundamental transformation in an aldol (B89426) reaction is the dimerization of an aldehyde or ketone to yield a beta-hydroxy aldehyde or ketone. libretexts.org A new carbon-carbon bond is established between the alpha-carbon of one reactant and the carbonyl carbon of the other. libretexts.org

Research on analogous α-haloketones demonstrates their utility in forming new carbon-carbon bonds. For instance, α-bromoketones are key intermediates in reactions such as the Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds, which can be formed from the reaction of an α-bromoketone with an enolate. researchgate.net The reaction of substituted phenacyl bromides with the enolate of a ketone, followed by cyclization, is a known method for forming heterocyclic structures. mdpi.com

While specific examples detailing the reaction of this compound with carbon nucleophiles are not extensively documented in readily available literature, the reactivity can be inferred from similar bromoacetyl compounds used in the synthesis of various heterocyclic systems. researchgate.net For example, bromoacetyl derivatives are efficient precursors for creating both symmetrical and unsymmetrical fluorescent structures, highlighting their value as building blocks in organic synthesis. researchgate.net

Investigations into the Reaction Pathways and Intermediate Species

Understanding the reaction pathways and the transient species formed during the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Mechanistic Studies of Halogen Substitution

The substitution of the bromine atom in this compound is a key reaction. Mechanistically, this transformation typically follows an S(_N)2 pathway. The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself.

Nucleophiles attack this electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles lead to faster reaction rates.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor.

Studies on analogous N-acyl cyclic urea derivatives have shown that bromoacetyl compounds are more reactive than their chloroacetyl counterparts. For example, in nucleophilic substitution reactions with secondary amines, 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one reacts effectively with bulky amines where the corresponding chloroacetyl derivative does not. arkat-usa.org This highlights the better leaving group ability of bromide compared to chloride.

Enzymatic halogenation and dehalogenation reactions in nature showcase a variety of mechanistic strategies, including those that proceed through S(_N)2 substitution on electron-deficient carbon centers. nih.gov The principles governing these biological transformations are analogous to those observed in synthetic organic chemistry.

The table below summarizes the comparative reactivity of haloacetyl imidazolidinones with a representative nucleophile, diisopropylamine, demonstrating the enhanced reactivity of the bromo-substituted compound.

| Reactant | Nucleophile | Base | Solvent | Product Yield |

| 1-(2-chloroacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Diisopropylamine | K(_2)CO(_3) | CH(_3)CN | No smooth reaction |

| 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Diisopropylamine | K(_2)CO(_3) | CH(_3)CN | 63% |

| Data derived from a study on substituted imidazolidin-2-ones. arkat-usa.org |

Analysis of Regioselectivity Factors in Cyclization

Intramolecular cyclization of derivatives of this compound can lead to the formation of various heterocyclic systems. The regioselectivity of these cyclization reactions—that is, which atoms form the new ring—is governed by a combination of electronic and steric factors.

In cases where a nucleophilic site exists elsewhere in the molecule, an intramolecular S(_N)2 reaction can occur. The regioselectivity is often dictated by the stability of the resulting ring, with the formation of 5- and 6-membered rings being thermodynamically favored (Baldwin's rules).

For example, research into the synthesis of novel imidazolidin-2-ones through the intramolecular cyclization of urea derivatives has highlighted the high degree of regioselectivity that can be achieved. mdpi.com In these reactions, acid-catalyzed cyclization onto an aromatic ring proceeds with excellent control over the position of ring closure, a factor rationalized by quantum chemistry calculations. mdpi.com

While direct studies on the cyclization of this compound derivatives are sparse, the principles of regioselectivity can be illustrated by related reactions. For instance, the synthesis of imidazo[1,2-a]pyridines involves the cyclo-condensation of 2-aminopyridine (B139424) with α-haloketones. The initial nucleophilic attack occurs from the pyridine (B92270) ring nitrogen, followed by cyclization and dehydration. The regiochemistry is controlled by the inherent nucleophilicity of the atoms in the starting materials.

The following table presents factors influencing regioselectivity in cyclization reactions of related heterocyclic systems.

| Factor | Influence on Regioselectivity | Example System |

| Ring Strain | Favors the formation of 5- and 6-membered rings over smaller or larger rings. | Intramolecular aldol reactions leading to five- and six-membered rings are generally favorable. vanderbilt.edu |

| Electronic Effects | Nucleophilic attack is directed to the most electrophilic site; cyclization occurs at the most nucleophilic atom. | In the synthesis of imidazolidin-2-ones from (2,2-diethoxyethyl)ureas, cyclization occurs regioselectively at a specific position on an aromatic ring, guided by electronic activation. mdpi.com |

| Steric Hindrance | Bulky substituents can disfavor cyclization at nearby positions, directing the reaction to a less hindered site. | The equilibrium of the aldol reaction, a key step in some cyclizations, is unfavorable for highly substituted ketones due to steric congestion. libretexts.orgopenstax.org |

These principles provide a framework for predicting the outcomes of cyclization reactions involving derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Bromoacetyl Imidazolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the molecular structure of 1-(2-Bromoacetyl)imidazolidin-2-one in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the bromoacetyl group and the two methylene groups of the imidazolidin-2-one ring, as well as a signal for the N-H proton. The ¹³C NMR spectrum complements this by showing resonances for the two carbonyl carbons (one from the acetyl group and one from the cyclic urea), the carbon bearing the bromine, and the two ring carbons.

In a closely related derivative, 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, the protons of the imidazolidin-2-one ring appear as triplets around 3.40 ppm and 3.89 ppm, while the bromoacetyl methylene protons are observed as a singlet around 4.47 ppm. The corresponding carbons in the ¹³C NMR spectrum for this derivative show signals at approximately 39.76 ppm and 40.56 ppm for the ring carbons, and 27.97 ppm for the bromoacetyl carbon.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the -CH2-CH2- fragment of the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for identifying the connectivity between the bromoacetyl group and the nitrogen atom of the ring, and for assigning the quaternary carbonyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Expected 2D Correlations |

| C=O (Bromoacetyl) | - | ~166 | HMBC correlation to -CH₂Br protons. |

| C=O (Ring) | - | ~154 | HMBC correlation to ring -CH₂- protons and N-H proton. |

| -CH₂- (Ring, adjacent to N-acyl) | ~3.9 | ~40 | HSQC correlation to its protons; COSY correlation to other ring -CH₂-. |

| -CH₂- (Ring, adjacent to N-H) | ~3.4 | ~39 | HSQC correlation to its protons; COSY correlation to other ring -CH₂-. |

| -CH₂Br | ~4.5 | ~28 | HSQC correlation to its protons; HMBC correlation to acetyl C=O. |

| N-H | Variable | - | Exchangeable with D₂O; HMBC correlation to adjacent ring carbons and C=O. |

Note: Chemical shifts are estimates based on data for analogous structures and general NMR principles.

Conformational Analysis and Tautomerism Studies via NMR

NMR spectroscopy is also a powerful tool for investigating the dynamic behavior of molecules, such as conformational changes and tautomerism. For this compound, rotation around the N-C(O) amide bond can be restricted, potentially leading to the existence of different rotational isomers (rotamers) in solution. This phenomenon has been observed in similar N-acyl compounds and can result in the broadening or duplication of NMR signals. Variable-temperature NMR studies can be employed to study this dynamic process.

The five-membered imidazolidinone ring is not planar and can adopt various conformations, such as a twist or envelope form. The exact conformation can be inferred from the coupling constants between the ring protons and through Nuclear Overhauser Effect (NOE) studies, which provide information about the through-space proximity of atoms.

While tautomerism is a key feature in some heterocyclic systems like pyrazolones, where NH and OH forms can coexist, it is less common for the imidazolidin-2-one ring itself. The primary form is overwhelmingly the keto form. The potential for enolization of the bromoacetyl group is also minimal under typical NMR conditions. Therefore, NMR studies primarily focus on the conformational dynamics rather than tautomeric equilibria for this class of compound.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₅H₇BrN₂O₂, HRMS is used to confirm that the experimentally measured mass matches the calculated theoretical mass. This is a critical step in verifying the identity of the synthesized compound. For example, a related derivative, 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, had its molecular formula confirmed by HRMS with an observed mass of 330.9722, which was in excellent agreement with the calculated mass of 330.9723.

Analysis of the fragmentation pattern under mass spectrometry can further corroborate the proposed structure. Common fragmentation pathways for this compound would likely involve the cleavage of the acyl group or the loss of bromine, providing fragments that are characteristic of the core structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇BrN₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 206.9769 / 208.9748 (for ⁷⁹Br / ⁸¹Br isotopes) |

| Technique | Electrospray Ionization (ESI-HRMS) |

| Likely Major Fragments | [M - Br]⁺, [M - COCH₂Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.

The most prominent features are the stretching vibrations of the two carbonyl (C=O) groups. Due to their different chemical environments, the amide carbonyl of the imidazolidin-2-one ring and the ketone carbonyl of the bromoacetyl group absorb at different frequencies. In related N-acyl cyclic urea (B33335) derivatives, two distinct C=O peaks are observed, typically in the range of 1670-1730 cm⁻¹. The amide C=O stretch generally appears at a lower wavenumber than the ketone C=O. Additionally, the spectrum would show absorption bands for N-H stretching (typically a broad peak around 3200-3400 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹). The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2800 - 3000 |

| C=O (Ketone) | Stretch | ~1725 |

| C=O (Amide) | Stretch | ~1685 |

| N-H | Bend | ~1550 |

Note: Wavenumbers are approximate and based on data from analogous compounds and general IR principles.

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact positions of atoms, leading to accurate measurements of bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight. For instance, the crystal structure of 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one reveals that the five-membered ring adopts an envelope conformation. In the solid state, such molecules often form supramolecular structures through intermolecular interactions. A common motif is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amide groups of two molecules. This hydrogen bonding is a key feature that governs the crystal packing.

Single-Crystal X-ray Diffraction Analysis

A detailed single-crystal X-ray diffraction analysis for this compound is currently unavailable in published scientific literature. The determination of key crystallographic parameters awaits experimental investigation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C5H7BrN2O2 |

| Formula Weight | 207.03 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Br-C | Data Not Available |

| C=O (acetyl) | Data Not Available |

| C=O (urea) | Data Not Available |

| N-C (acetyl) | Data Not Available |

| N-C (ring) | Data Not Available |

| C-N-C | Data Not Available |

| O=C-N | Data Not Available |

Elucidation of Intermolecular Interactions and Crystal Packing

Without the crystal structure of this compound, a definitive elucidation of its intermolecular interactions and crystal packing is not possible. Such an analysis relies on the precise atomic coordinates obtained from X-ray diffraction to identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that dictate the three-dimensional arrangement of molecules in the solid state.

In related structures of imidazolidin-2-one derivatives, intermolecular hydrogen bonds involving the N-H protons and the carbonyl oxygen atoms are common and play a crucial role in the formation of supramolecular assemblies. The presence of the bromine atom in this compound introduces the possibility of halogen bonding (C-Br···O or C-Br···N interactions), which could significantly influence the crystal packing. However, the specific nature and geometry of these interactions remain undetermined.

Computational and Theoretical Studies on 1 2 Bromoacetyl Imidazolidin 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such calculations for 1-(2-Bromoacetyl)imidazolidin-2-one would provide valuable insights into its stability, reactivity, and spectroscopic properties. The process typically involves selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization, where the molecule's lowest energy conformation is determined.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A HOMO-LUMO analysis for this compound would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify electron-rich (HOMO) and electron-poor (LUMO) regions. The HOMO is expected to be localized on the more electron-donating parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO would likely be centered on the electrophilic bromoacetyl group.

Energy Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

(No experimental or calculated data found in the literature)

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is essential for predicting its interaction with other molecules.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in this compound, providing a quantitative measure of the local electronic environment.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would be expected around the carbonyl oxygen and the nitrogen atoms, while the area near the bromine atom and the acetyl carbon would likely show a positive potential.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for exploring the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.

Transition State Characterization and Reaction Coordinate Analysis

For a potential reaction involving this compound, such as a nucleophilic substitution at the bromoacetyl group, computational methods would be used to:

Locate the Transition State (TS): The TS is the highest energy point along the reaction pathway. Its geometry would reveal the arrangement of atoms as bonds are broken and formed.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the correct species.

Energetic Profiles and Kinetic Considerations of Transformation Pathways

By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile for a given reaction can be constructed.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Reaction Energy (ΔE): The energy difference between the products and reactants indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Table 2: Hypothetical Energetic Data for a Reaction of this compound

| Parameter | Hypothetical Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | - |

| Reaction Energy (ΔE) | - |

(No experimental or calculated data found in the literature)

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and defining the force field that governs the atomic interactions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified time period.

Trajectory Analysis: Analyzing the resulting trajectory to understand:

Conformational Flexibility: Identifying the most stable conformations of the molecule and the transitions between them. The rotation around the single bonds in the bromoacetyl side chain would be of particular interest.

Solvent Effects: Examining how the solvent molecules arrange around the solute and how this affects its structure and dynamics. Hydrogen bonding between the imidazolidin-2-one ring and water molecules would be a key aspect to investigate.

Radial Distribution Functions (RDFs): Calculating RDFs to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute, providing a detailed picture of the solvation shell.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Interaction Principles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can deduce which functional groups and structural features are crucial for its interaction with a biological target, thereby guiding the design of more potent and selective compounds. oncodesign-services.com Computational methods play a significant role in modern SAR studies by providing insights into the molecular interactions that govern a compound's activity before a molecule is synthesized, saving both time and resources. nih.gov These in silico techniques are essential for building predictive models that link a molecule's structure to its biological function. oncodesign-services.com

Computational Modeling of Binding Modes and Interaction Fingerprints with Macromolecular Systems

Computational modeling is a powerful tool for predicting how a ligand, such as this compound, might bind to a macromolecular target like a protein or enzyme. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to generate and refine possible binding poses, providing a three-dimensional view of the protein-ligand complex at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a scoring function. nottingham.ac.uk This initial prediction can then be further investigated using MD simulations, which simulate the movement of atoms in the complex over time, offering a more dynamic and realistic representation of the binding event. nih.govnih.gov These simulations can reveal important information about the stability of the binding pose and the flexibility of both the ligand and the protein. springernature.com

From these simulations, a "molecular interaction fingerprint" can be derived. nih.gov This is a binary representation that catalogues the presence or absence of specific interactions between the ligand and the amino acid residues of the protein's binding site. nih.gov Common interactions that are mapped in these fingerprints include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors.

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and protein, contributing significantly to binding affinity.

Ionic Interactions: Electrostatic attractions between charged groups on the ligand and protein.

π-π Stacking: A non-covalent interaction between aromatic rings.

Covalent Bonds: In the case of irreversible inhibitors, the formation of a permanent bond with the target.

By analyzing the interaction fingerprints of a series of compounds, researchers can build a detailed SAR model. This allows for the identification of key interactions that are essential for biological activity. For instance, if a hydrogen bond with a specific amino acid residue is consistently present in active compounds and absent in inactive ones, this interaction can be deemed critical.

In a hypothetical study, this compound could be docked into the active site of a target protein. The resulting binding mode would be analyzed to generate an interaction fingerprint. The bromoacetyl group, being reactive, might be positioned to form a covalent bond with a nucleophilic residue like cysteine or serine. The imidazolidin-2-one core could engage in hydrogen bonding and hydrophobic interactions.

The following interactive table represents a hypothetical set of interactions that might be identified for this compound within a protein's binding pocket.

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |

| Cys285 | Covalent Bond | 1.8 | Bromine on acetyl group |

| Gly216 | Hydrogen Bond (Backbone) | 2.9 | Carbonyl oxygen of imidazolidinone |

| Leu167 | Hydrophobic Interaction | 3.5 | Imidazolidinone ring |

| Tyr218 | Hydrogen Bond (Side Chain) | 2.7 | NH group of imidazolidinone |

| Phe293 | π-π Stacking | 4.2 | Imidazolidinone ring |

| Val145 | Hydrophobic Interaction | 3.8 | Acetyl group methylene (B1212753) |

This detailed understanding of molecular interactions is invaluable for the rational design of new derivatives with improved potency and selectivity. By preserving key interactions and introducing modifications to explore new ones, computational modeling accelerates the drug discovery process. oncodesign-services.com

Role of 1 2 Bromoacetyl Imidazolidin 2 One As a Versatile Synthetic Intermediate and Pharmaceutical Scaffold Precursor

Precursor for the Synthesis of Vicinal Diamines and α-Amino Acid Derivatives.nih.gov

The imidazolidin-2-one scaffold is a key structural component in numerous biologically active compounds and approved drugs. nih.gov This heterocycle can serve as a precursor to vicinal diamines, which are themselves valuable building blocks in the synthesis of various organic and medicinal compounds. nih.gov The transformation of the imidazolidin-2-one ring to a 1,2-diamine derivative expands the synthetic utility of this scaffold, providing access to a different class of important chemical intermediates.

Furthermore, the bromoacetyl group of 1-(2-bromoacetyl)imidazolidin-2-one provides a reactive handle for the introduction of various nucleophiles. This reactivity can be exploited to synthesize α-amino acid derivatives. For instance, reaction with an amine would lead to the formation of an α-amino acetyl derivative, which after subsequent chemical manipulations, could be converted into a desired α-amino acid.

Utility as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the selective production of a desired stereoisomer of a chiral compound. wikipedia.org Chiral imidazolidin-2-ones, derived from readily available starting materials, have demonstrated significant promise as effective chiral auxiliaries. researchgate.net They are known for their high stability to ring-opening reactions and their ability to induce high levels of asymmetry in various chemical transformations, including alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.net

The general strategy for using a chiral auxiliary involves its temporary incorporation into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org While the direct use of this compound as a chiral auxiliary is not extensively detailed in the provided results, the broader class of chiral 2-imidazolidinones, to which it belongs, is well-established in this role. researchgate.netbeilstein-journals.orgchim.it The development of polymer-supported versions of these auxiliaries has further enhanced their utility by simplifying their recovery and reuse. beilstein-journals.org

Building Block for the Construction of Complex Heterocyclic Architectures.sigmaaldrich.com

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The bromoacetyl moiety can participate in various cyclization reactions, leading to the formation of fused and spirocyclic structures containing the imidazolidinone core.

Synthesis of Fused Imidazolidinone Systems

Construction of Spiro-Imidazolidinone Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro-imidazolidinone derivatives can be achieved through various synthetic strategies. One notable example involves a multi-component reaction leading to the formation of spiro[benzo[a]acridine-12,4'-imidazolidine]-2',5'-dione derivatives. nih.gov Although this specific example does not start from this compound, it highlights the capacity of the imidazolidinone system to participate in the formation of spirocyclic architectures. The reactive bromoacetyl group of this compound could potentially be utilized in intramolecular cyclization reactions to generate spiro-imidazolidinone derivatives.

Scaffold for the Rational Design of Novel Compounds with Specific Molecular Interactions.unirioja.es

The imidazolidinone ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. sigmaaldrich.com This makes this compound an attractive scaffold for the rational design of new bioactive compounds. unirioja.es By strategically modifying the bromoacetyl group and the imidazolidinone ring, chemists can create libraries of compounds with the potential to interact with specific biological targets.

For example, a series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were designed and synthesized as potential anti-Alzheimer's agents, based on the structure of the known drug donepezil. nih.gov This work demonstrates how the imidazolidinone core can serve as a key structural element in the design of compounds with targeted pharmacological activity. nih.gov The ability to introduce a wide variety of substituents via the bromoacetyl group allows for the fine-tuning of the molecule's properties to achieve desired interactions with a biological target.

Applications in Chemical Biology and Advanced Materials Molecular Mechanism Focus

Development of Chemical Probes for Molecular Target Identification and Profiling

Chemical probes are essential tools for studying proteins within their native biological context. rug.nl The design of these molecular tools often incorporates a reactive moiety for covalent modification of the target protein, a recognition element for specificity, and a reporter tag for detection or enrichment.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs activity-based probes (ABPs) to characterize the functional state of enzymes in complex biological systems. frontiersin.org These probes typically consist of three key components: a recognition motif, a reactive group (or "warhead"), and a reporter tag. whiterose.ac.uk The bromoacetyl group, a prominent feature of 1-(2-bromoacetyl)imidazolidin-2-one, serves as an effective electrophilic warhead.

The mechanism of action for the bromoacetyl moiety involves its ability to act as an electrophilic trap for nucleophilic residues within an enzyme's active site. whiterose.ac.uk Specifically, the carbon atom of the CH₂Br group is highly electrophilic due to the electron-withdrawing nature of both the adjacent bromine atom and the carbonyl group. This electrophilicity facilitates a covalent reaction with nucleophilic amino acid side chains, such as the thiol group of cysteine, the imidazole (B134444) of histidine, or the carboxylate of aspartate or glutamate, which are often present in enzyme active sites. This reaction is an irreversible alkylation, typically proceeding through an S\N2 mechanism, leading to the formation of a stable thioether, alkylamine, or ester linkage, respectively, and the release of a bromide ion. This covalent and irreversible binding allows for the stable labeling of active enzymes for subsequent identification and analysis. whiterose.ac.uknih.gov For instance, N-bromoacetyl-glycosylamines have been utilized to label the catalytic residues of glycosidases. whiterose.ac.ukuniversiteitleiden.nl

The development of chemical probes for applications like target identification and validation has been streamlined by the use of trifunctional building blocks. sigmaaldrich.com These modular components are designed to incorporate three essential functionalities into a single molecule, simplifying the synthesis of complex probes. sigmaaldrich.com A hypothetical trifunctional probe based on the this compound scaffold would adhere to these principles.

The core design principles for such a probe are:

A Reactive Group: This is the "warhead" responsible for forming a covalent bond with the protein target. In this case, the bromoacetyl group of this compound serves this purpose, reacting with nucleophilic residues in the target's binding site. sigmaaldrich.com

A Bioorthogonal Handle: This is a chemical group that is inert under most biological conditions but can be specifically reacted with a complementary partner for visualization or purification. An alkyne or azide (B81097) group is commonly used for this purpose, allowing for "click chemistry" conjugation to a reporter tag (e.g., a fluorophore or biotin) after the probe has labeled its protein target. nih.govsigmaaldrich.com

A Connectivity Group: This part of the building block allows for its attachment to a ligand or pharmacophore that directs the probe to a specific protein or class of proteins. The imidazolidin-2-one ring of the parent compound could be modified to include a functional group, such as a carboxylic acid or an amine, to facilitate this coupling. sigmaaldrich.com

By synthesizing a library of probes where the ligand is varied, researchers can screen for molecules with optimal target binding and selectivity. sigmaaldrich.com

Table 1: Components of a Trifunctional Probe

| Component | Function | Example Moiety |

| Reactive Group | Forms a covalent bond with the target protein. | Bromoacetyl |

| Bioorthogonal Handle | Allows for "click" conjugation to a reporter tag. | Alkyne, Azide |

| Connectivity Group | Attaches the probe to a target-directing ligand. | Amine, Carboxylic Acid |

Integration into Covalent Inhibitor Design Strategies

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as increased biochemical efficiency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. cas.org The bromoacetyl moiety is a classic electrophile used in the design of these targeted covalent inhibitors. chemicalprobes.org

The molecular mechanism of covalent bond formation is central to the inhibitor's function. When a molecule like this compound is incorporated into a larger scaffold designed to bind non-covalently to a specific protein target, it positions the bromoacetyl group in close proximity to a nucleophilic amino acid residue in the binding site.

The key steps in the covalent inhibition mechanism are:

Initial Non-covalent Binding: The inhibitor, guided by its specific binding scaffold, first forms a reversible, non-covalent complex with the target protein (E•I).

Covalent Alkylation: The properly oriented electrophilic bromoacetyl group then undergoes an S\N2 reaction with a nearby nucleophilic residue (e.g., Cys, His, Lys). The nucleophilic side chain attacks the α-carbon of the bromoacetyl group, displacing the bromide leaving group.

Irreversible Complex Formation: This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme (E-I), effectively inactivating the protein.

The rate of this inactivation (k_inact) and the initial binding affinity (K_i) are critical parameters for characterizing covalent inhibitors. chemicalprobes.org The imidazolidin-2-one core can contribute to the non-covalent binding affinity through hydrogen bonding interactions, helping to correctly position the bromoacetyl "warhead" for the covalent reaction. This strategy has been employed in the development of inhibitors for various enzyme classes, including proteases and kinases. frontiersin.orgresearchgate.net

Engineering of Bio-Inspired Synthetic Pathways Using Bromoacetyl Functionality

Bio-inspired synthesis aims to mimic the efficiency and elegance of nature's synthetic strategies to construct complex molecules. The bromoacetyl group serves as a robust and versatile chemical handle in multi-step syntheses that can be considered bio-inspired. Its reactivity allows for the strategic coupling of molecular fragments.

A notable example is in the synthesis of derivatives of abyssomicin C, a polycyclic antibiotic. beilstein-journals.org In these synthetic routes, bromoacetyl bromide is used to acylate a precursor alcohol, installing the bromoacetyl group. beilstein-journals.org This newly introduced functionality then serves as the electrophilic partner in a subsequent intramolecular Wittig reaction, a key step in forming the molecule's complex ring structure. beilstein-journals.org

While not directly involving this compound, this demonstrates the utility of the bromoacetyl group as a critical linchpin in complex synthesis. The imidazolidin-2-one portion of the title compound could serve to protect a nitrogen atom or to introduce specific stereochemistry or solubility properties to a synthetic intermediate, which is then elaborated using the reactivity of the bromoacetyl handle. The use of bromoacetyl bromide is also documented in the synthesis of various heterocyclic compounds with potential biological activity, such as cryptolepine (B1217406) analogs. researchgate.net

Potential in Functional Polymer Chemistry and Supramolecular Materials

The structure of this compound suggests potential applications in materials science, particularly in functional polymer chemistry and the development of supramolecular materials.

Functional Polymer Chemistry: The bromoacetyl group is a well-known initiator and functionalization agent in polymer chemistry. It can be used as a site for atom transfer radical polymerization (ATRP) to grow polymer chains from a surface or a core molecule. Furthermore, the bromine atom is a good leaving group, allowing the imidazolidin-2-one moiety to be grafted onto existing polymers containing nucleophilic side chains via nucleophilic substitution. This could be used to modify the properties of the polymer, for instance, by introducing sites for hydrogen bonding to improve mechanical properties or alter solubility. Cross-linked polymers, valued for their durability, can be synthesized using monomers with reactive groups, and a bromoacetyl-containing monomer could serve as a crosslinking agent. rsc.org

Supramolecular Materials: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. rsc.org The imidazolidin-2-one core of the molecule is particularly interesting in this context. As a cyclic urea (B33335), it contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). atamanchemicals.com This allows it to participate in self-assembly or to interact with other molecules through predictable hydrogen bonding networks, which are fundamental to the structure of many supramolecular materials like hydrogels and self-healing polymers. rsc.org The bromoacetyl group could be used to covalently attach this hydrogen-bonding unit to other components, creating complex, ordered materials.

Green Chemistry and Sustainable Synthetic Approaches for 1 2 Bromoacetyl Imidazolidin 2 One Synthesis

Development of Solvent-Free and Reduced-Solvent Methodologies

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve safety. Research has demonstrated the feasibility of synthesizing imidazolidinone derivatives under solvent-free or reduced-solvent conditions.

Another strategy involves grinding, a mechanochemical method that can facilitate reactions in the solid state. A one-pot synthesis of imidazolidine-2-thiones, hydantoins, and thiohydantoins has been developed using grinding, which offers short reaction times, excellent yields, and easy purification without the need for solvents. scirp.org While not directly for 1-(2-Bromoacetyl)imidazolidin-2-one, this demonstrates the potential of solvent-free grinding techniques for the synthesis of related heterocyclic structures.

The use of greener solvents is another important aspect. Polyethylene glycol (PEG-400), a non-toxic and biodegradable solvent, has been successfully employed in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines, showcasing its potential as an environmentally friendly alternative to traditional organic solvents. arkat-usa.org

Table 1: Comparison of Solvent-Free and Conventional Synthesis Methods for Imidazolidinone Derivatives

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent | Typically uses volatile organic solvents | No solvent or reduced solvent volume |

| Reaction Time | Often longer | Can be significantly shorter scirp.org |

| Work-up | May involve complex extraction and purification steps | Simplified, often involving direct crystallization scirp.org |

| Environmental Impact | Higher due to solvent use and waste generation | Lower environmental footprint |

| Yields | Variable | Often comparable or higher clockss.org |

Application of Microwave-Assisted and Ultrasonic Synthesis Techniques

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry for accelerating chemical reactions and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave heating can dramatically reduce reaction times compared to conventional heating methods. jmcs.org.mx This is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. clockss.org For the synthesis of imidazolidin-4-ones, microwave irradiation has been shown to accelerate the reaction by up to six times compared to classical heating under solvent-free conditions. clockss.org Microwave-assisted synthesis has been successfully applied to produce various imidazolidinone and related heterocyclic derivatives, often with high purity and improved yields. jmcs.org.mxnih.gov The optimization of microwave parameters such as power, temperature, and time is crucial for achieving the best results. scispace.com

Ultrasonic Synthesis:

Sonication, the application of ultrasound to a reaction mixture, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can promote chemical reactivity. arkat-usa.org Ultrasound-assisted synthesis has been effectively used for the preparation of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in water, a green solvent, without the need for a metal catalyst. organic-chemistry.org This method offers mild reaction conditions, broad functional group compatibility, and excellent yields in very short reaction times. organic-chemistry.org

Table 2: Research Findings on Microwave and Ultrasonic Synthesis of Imidazolidinone Analogs

| Technique | Key Findings | Reference |

| Microwave-Assisted | Reaction times for imidazolidin-4-one (B167674) synthesis reduced six-fold compared to conventional heating. clockss.org | clockss.org |

| Microwave-Assisted | Optimized conditions (intermittent 100 W irradiation at 150°C for 7 minutes) for the synthesis of 1-(2-aminoethyl)-2-imidazolidinethione. jmcs.org.mx | jmcs.org.mx |

| Ultrasonic | Rapid synthesis of imidazo[1,2-a]pyridines in PEG-400 with good to excellent yields. arkat-usa.org | arkat-usa.org |

| Ultrasonic | Achieved up to 97% yield for imidazo[1,2-a]pyridines in water within 4 minutes. organic-chemistry.org | organic-chemistry.org |

Utilization of Environmentally Benign Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The use of environmentally friendly catalysts is a key principle of green chemistry, aiming to replace hazardous and heavy metal-based catalysts.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions. They offer several advantages, including being metal-free, often less sensitive to air and moisture, and more environmentally benign. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, related research on the synthesis of imidazolidinones provides insights. For example, the use of acidic zeolites as an alternative to traditional Friedel-Crafts catalysts can significantly reduce waste generation. snu.ac.kr

Biocatalysis:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov Enzymes are highly specific and efficient catalysts that operate under mild conditions, typically in aqueous environments, making them an attractive green alternative to traditional chemical catalysts. researchgate.netanr.fr While the direct biocatalytic synthesis of this compound is not yet reported, the potential for using enzymes in the synthesis of its precursors or related structures is an active area of research. acib.at For instance, enzymes could be employed for the stereoselective synthesis of chiral imidazolidinone derivatives, which are valuable in medicinal chemistry. nih.govnih.gov

Principles of Atom Economy and Waste Minimization in Process Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com A high atom economy indicates that less waste is generated.

In the context of synthesizing this compound, designing a process with high atom economy would involve choosing reactions that maximize the incorporation of atoms from the starting materials into the final product. Addition reactions, for example, have a 100% atom economy in theory. chemrxiv.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Waste minimization is closely linked to atom economy and involves a holistic approach to process design. This includes:

Catalyst Selection: Using catalytic rather than stoichiometric reagents minimizes waste. researchgate.net

Solvent Choice: Opting for solvent-free conditions or using recyclable and non-toxic solvents reduces waste streams. snu.ac.kr

Reaction Conditions: Optimizing temperature, pressure, and reaction time can improve selectivity and yield, thereby reducing the formation of unwanted byproducts.

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Future Research Directions and Emerging Trends for 1 2 Bromoacetyl Imidazolidin 2 One

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the bromoacetyl group of 1-(2-bromoacetyl)imidazolidin-2-one is a well-established electrophilic handle for alkylation reactions, future research is expected to delve into more unconventional transformations. The unique juxtaposition of the reactive bromoacetyl moiety and the imidazolidinone ring opens avenues for previously unexplored intramolecular and intermolecular reactions.

One area of interest is the potential for novel cyclization reactions. For instance, intramolecular cyclization of bis-(bromoacetyl) derivatives has been shown to lead to the formation of heterocyclic quinones. rsc.org This suggests that with appropriate derivatization, this compound could serve as a precursor to complex, fused heterocyclic systems. Research in this direction could explore the use of various catalysts and reaction conditions to control the regioselectivity and stereoselectivity of such cyclizations.

Furthermore, the N-acylimidazolidinone moiety itself can participate in a range of reactions. For example, N-acylimidazolidinones have been employed in difluorocyclopropanation reactions. beilstein-journals.orgd-nb.info Investigating the compatibility of such reactions with the bromoacetyl group could lead to the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry. The electrophilic nature of fluorine-containing carbenes makes this a promising, albeit challenging, area of study. d-nb.info

Another emerging trend is the exploration of radical-mediated reactions. The carbon-bromine bond in this compound could be homolytically cleaved to generate a radical intermediate, which could then participate in various addition and cyclization reactions. This approach could provide access to a diverse range of functionalized imidazolidinone derivatives that are not readily accessible through traditional ionic pathways.

The following table outlines potential areas for exploring novel reactivity:

| Research Area | Potential Transformation | Expected Outcome |

| Intramolecular Cyclizations | Metal-induced cyclization of derivatized this compound | Synthesis of novel fused heterocyclic systems |

| Carbene Chemistry | Reaction with difluorocarbene precursors | Formation of gem-difluorocyclopropyl imidazolidinones |

| Radical Chemistry | Homolytic cleavage of the C-Br bond and subsequent reactions | Access to a diverse range of functionalized imidazolidinones |

| Multi-component Reactions | One-pot reactions involving the bromoacetyl and imidazolidinone moieties | Efficient construction of complex molecular architectures |

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The development of stereochemically complex molecules is a cornerstone of modern organic synthesis, particularly in the context of drug discovery. Future research on this compound will undoubtedly focus on the development of highly enantioselective and diastereoselective synthetic routes to its derivatives.

A significant body of research already exists on the use of imidazolidinone derivatives as chiral auxiliaries and in asymmetric catalysis. tcichemicals.com For instance, MacMillan's imidazolidinone organocatalysts are renowned for their ability to promote a wide range of enantioselective transformations. tcichemicals.com Building on this foundation, future work could involve the design of chiral versions of this compound or the use of chiral catalysts to control the stereochemical outcome of its reactions.

One promising approach is the use of palladium-catalyzed asymmetric allylic alkylation to synthesize enantioenriched gem-disubstituted 4-imidazolidinones. nih.govnih.govacs.org This methodology could be adapted to introduce chirality at the 5-position of the imidazolidinone ring, which could then direct subsequent reactions of the bromoacetyl group. Furthermore, diastereoselective N- to C-aryl migration in imidazolidinyl ureas has been reported for the construction of stereodefined quaternary centers. bris.ac.uk

The development of diastereoselective reactions of N-acylimidazolidinones is another active area of research. researchgate.net For example, N-alkenoylimidazolidin-2-ones have been shown to be highly diastereoselective dienophiles in Diels-Alder reactions. researchgate.net Investigating the Diels-Alder reactions of unsaturated derivatives of this compound could provide access to a range of stereochemically rich cyclic adducts.

The table below summarizes potential strategies for achieving stereocontrol:

| Strategy | Approach | Potential Outcome |

| Chiral Auxiliaries | Synthesis of chiral this compound derivatives | Diastereoselective reactions at the bromoacetyl group |

| Asymmetric Catalysis | Use of chiral catalysts in reactions involving this compound | Enantioselective formation of functionalized imidazolidinone products |

| Stereoselective Alkylation | Palladium-catalyzed asymmetric allylic alkylation of imidazolidinone precursors | Synthesis of enantioenriched imidazolidinone derivatives |

| Diastereoselective Cycloadditions | Diels-Alder reactions of unsaturated derivatives | Formation of stereochemically complex cyclic adducts |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow processing is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). chim.itnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and facile scalability. chim.it Future research will likely focus on integrating the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms.

The synthesis of heterocyclic compounds, in particular, has benefited significantly from flow chemistry approaches. springerprofessional.deresearchgate.netegasmoniz.com.ptbsb-muenchen.de These methods can lead to drastic acceleration of sluggish transformations and cleaner reactions with higher yields. springerprofessional.de Developing a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate its use in multi-step synthetic sequences.

Furthermore, the combination of solid-phase synthesis and continuous-flow operation (SPS-flow) presents a powerful strategy for the automated multi-step synthesis of small molecules. europeanpharmaceuticalreview.cominnovationnewsnetwork.comspringernature.com This technique allows for the target molecule to be grown on a solid support while reagents flow through a reactor, all under computer control. europeanpharmaceuticalreview.com Adapting the chemistry of this compound to a solid-phase format would pave the way for its inclusion in automated synthesis platforms, accelerating the discovery and optimization of new drug candidates. Researchers have estimated that a significant percentage of top-selling small-molecule drugs could be produced using such automated techniques. innovationnewsnetwork.com

The following table highlights the potential benefits of integrating modern synthesis platforms:

| Platform | Key Advantages | Application to this compound |

| Flow Chemistry | Improved safety, scalability, and reaction efficiency | Continuous, on-demand synthesis of the core scaffold |

| Automated Synthesis | High-throughput screening and library generation | Rapid synthesis of a diverse library of derivatives for biological evaluation |

| SPS-Flow | Combines the benefits of solid-phase and flow synthesis | Automated multi-step synthesis of complex drug-like molecules |

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced characterization techniques to study the dynamic processes and transient intermediates involved in the reactions of this compound.

Characterizing reaction intermediates can be challenging due to their short lifetimes and high reactivity. numberanalytics.com However, techniques such as mass spectrometry and advanced NMR spectroscopy are powerful tools for their detection and structural elucidation. numberanalytics.combohrium.comrsc.org For instance, online tandem mass spectrometry has been used to study short-lived intermediates in advanced oxidation processes. bohrium.com Applying similar techniques to the reactions of this compound could provide valuable insights into the structures of key intermediates.

NMR spectroscopy is particularly well-suited for studying dynamic exchange processes in solution. hhu.dencl.res.inresearchgate.netacs.org Variable temperature (VT) NMR studies can provide thermodynamic and kinetic information about equilibrating species. acs.org Such studies could be used to investigate conformational changes in the imidazolidinone ring or to probe the existence of transient intermediates in equilibrium with the starting material. The use of 19F-labeled NMR probes is also an emerging area for the detection and discrimination of nitrogen-containing analytes. bohrium.com

The combination of experimental techniques with computational modeling is another powerful approach for characterizing transient species. numberanalytics.com Density functional theory (DFT) calculations can be used to predict the structures and energies of intermediates and transition states, providing a theoretical framework for interpreting experimental observations.

The table below lists some advanced characterization techniques and their potential applications:

| Technique | Application | Information Gained |

| Tandem Mass Spectrometry | Detection of short-lived reaction intermediates | Structural information and elemental composition of transient species |

| Variable Temperature NMR | Study of dynamic exchange processes | Thermodynamic and kinetic parameters of conformational changes and equilibria |

| 2D Exchange Spectroscopy (EXSY) | Identification of chemical exchange pathways | Mechanistic insights into isomerization and other dynamic processes |

| Computational Modeling (DFT) | Prediction of intermediate and transition state structures | Energetic and structural details of reaction pathways |

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoacetyl)imidazolidin-2-one, and how can reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous imidazolidinone derivatives are prepared by reacting amines with chloroethyl isocyanate followed by cyclization using NaH in DMF/THF . Bromoacetyl groups can be introduced via bromoacetylation of intermediates. Key factors include solvent polarity (e.g., DMF enhances cyclization efficiency) and temperature control to minimize side reactions like hydrolysis of the bromoacetyl moiety. Monitoring reaction progress via TLC or LC-HRMS is critical .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Use - and -NMR to confirm the imidazolidinone ring and bromoacetyl group. IR spectroscopy identifies carbonyl stretches (~1700 cm) and N–H vibrations (~3300 cm) .

- Crystallography : X-ray diffraction (e.g., using SHELX or OLEX2 ) resolves molecular conformation. For example, steric interactions between substituents and the imidazolidinone ring can lead to non-planar geometries, which are critical for understanding reactivity .

Q. What safety precautions are required when handling this compound in laboratory settings?

The bromoacetyl group is a potent alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in airtight containers prevents decomposition. Toxicity data for similar compounds (e.g., LD in rodents) suggest acute exposure risks to mucous membranes and the CNS .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate competing side reactions (e.g., hydrolysis or dimerization)?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce hydrolysis.

- Catalysis : Phase-transfer catalysts (e.g., tetra--butylammonium bromide) improve reaction rates in biphasic systems .

- Temperature Control : Lower temperatures (<0°C) suppress dimerization of reactive intermediates. Computational modeling (e.g., DFT) predicts transition states to identify optimal pathways .